molecular formula C19H15F3N2O3 B2410381 5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide CAS No. 1396884-06-2

5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide

Cat. No.: B2410381
CAS No.: 1396884-06-2
M. Wt: 376.335
InChI Key: ZYHKIHTYDCYBJI-UHFFFAOYSA-N
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Description

“5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide” typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl and trifluoromethyl groups: These groups can be introduced through various substitution reactions, often using reagents like phenylboronic acid and trifluoromethyl iodide.

    Formation of the carboxamide group: This step usually involves the reaction of the oxazole derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or continuous flow reactors: To ensure precise control over reaction conditions.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, especially at the phenyl and oxazole rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and phenyl groups could enhance its binding affinity and specificity. The oxazole ring might interact with active sites in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-1,2-oxazole-3-carboxamide
  • N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide

Uniqueness

The presence of both the trifluoromethyl and phenyl groups in “5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide” makes it unique compared to other similar compounds. These groups can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c20-19(21,22)18(26,14-9-5-2-6-10-14)12-23-17(25)15-11-16(27-24-15)13-7-3-1-4-8-13/h1-11,26H,12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHKIHTYDCYBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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